

The Multifaceted Functions of HDAC11: An In-depth Technical Guide

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Core Summary

Histone deacetylase 11 (HDAC11), the sole member of the class IV HDAC family, has emerged as a critical regulator of diverse cellular processes, extending far beyond its initial classification as a histone modifier. This guide provides a comprehensive overview of HDAC11's enzymatic function, its role in key signaling pathways, and its implications in health and disease. A key distinguishing feature of HDAC11 is its potent defatty-acylase activity, which is over 10,000 times more efficient than its deacetylase activity, positioning it as a unique enzymatic modulator of protein function. This activity is central to its roles in immune regulation, metabolic homeostasis, and cancer biology. This document details established substrates, interacting partners, and the current landscape of selective inhibitors, offering a valuable resource for researchers and drug development professionals targeting this intriguing enzyme.

Enzymatic Activity and Substrate Specificity

HDAC11 exhibits a strong preference for removing long-chain fatty acyl groups from lysine residues, a stark contrast to the primary deacetylase activity of other HDAC family members. This proficient defatty-acylase activity is a cornerstone of its biological function.

Quantitative Analysis of HDAC11 Enzymatic Activity

The substrate preference of HDAC11 has been quantitatively assessed, revealing a clear bias towards longer acyl chains. The following table summarizes the steady-state kinetic parameters for the deacylation of various substrates by human HDAC11.

Substrate (Acyl Group)	k _{cat} (s ⁻¹)	K _M (μM)	k _{cat} /K _M (M ⁻¹ s ⁻¹)
Myristoyl (C14)	Data not available	Data not available	149,000
Dodecanoyl (C12)	Data not available	Data not available	77,700
Decanoyl (C10)	Data not available	Data not available	72,143
Octanoyl (C8)	Data not available	Data not available	Data not available
Hexanoyl (C6)	Data not available	68	Data not available
Acetyl (C2)	Negligible	Not applicable	Negligible

Table 1: Steady-state kinetics of deacylation of selected substrates by hsHDAC11. Data represents mean values and highlights the enzyme's preference for longer acyl chains, with catalytic efficiencies for dodecanoylated and myristoylated peptides being the highest.[\[1\]](#)

Known Substrates and Interacting Proteins

HDAC11's substrate pool is expanding, with several key proteins identified that are regulated through its deacylase activity. These interactions are fundamental to understanding its cellular roles.

Protein	Function	Type of Interaction	Consequence of Interaction
SHMT2 (Serine Hydroxymethyltransferase 2)	One-carbon metabolism	Substrate (Demyristoylation)	Regulates type I interferon signaling.[2]
BRAF (B-Raf proto-oncogene)	Serine/threonine-protein kinase	Substrate (Deacetylation)	Increased BRAF acetylation upon HDAC11 inhibition.[3]
CALU (Calumenin)	Calcium-binding protein	Substrate (Demyristoylation)	Increased CALU myristoylation upon HDAC11 inhibition.[3]
Gravin- α (AKAP12)	A-kinase anchoring protein	Substrate (Demyristoylation)	Regulates adipocyte adrenergic signaling and thermogenesis.
BRD2 (Bromodomain-containing protein 2)	Transcriptional regulator	Interacting Partner	HDAC11 physically associates with BRD2 to repress the thermogenic gene program.[4][5]
HDAC6	Histone deacetylase	Interacting Partner	Forms a complex with HDAC11 to regulate IL-10 expression.[6]
SMN complex proteins (SMN1, Gemin2, Gemin3, Gemin4)	Spliceosome assembly	Interacting Partner	Implicates HDAC11 in mRNA splicing.
PU.1	Transcription factor	Functional Interaction	HDAC11 facilitates PU.1 binding to the IL-10 promoter.[7]
Sp1 and STAT3	Transcription factors	Functional Interaction	HDAC11 knockdown leads to earlier and greater detection of

Sp1 and STAT3 at the
IL-10 promoter.[7]

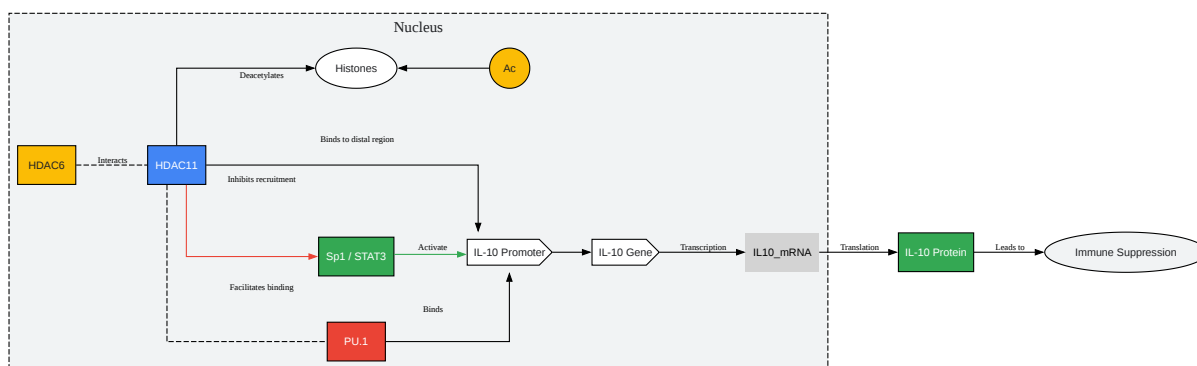
Table 2: Known substrates and interacting partners of HDAC11.

Key Signaling Pathways Involving HDAC11

HDAC11 is a critical node in several signaling pathways, modulating cellular responses in immunity, metabolism, and thermogenesis.

Regulation of Immune Tolerance via IL-10

HDAC11 is a key negative regulator of the anti-inflammatory cytokine Interleukin-10 (IL-10) in antigen-presenting cells (APCs).[4][7][8][9][10][11] By deacetylating histones at the IL10 promoter, HDAC11 contributes to a more closed chromatin state, thereby repressing gene transcription.[7] This action is influenced by its interaction with other proteins, including HDAC6 and the transcription factor PU.1.[6][7]

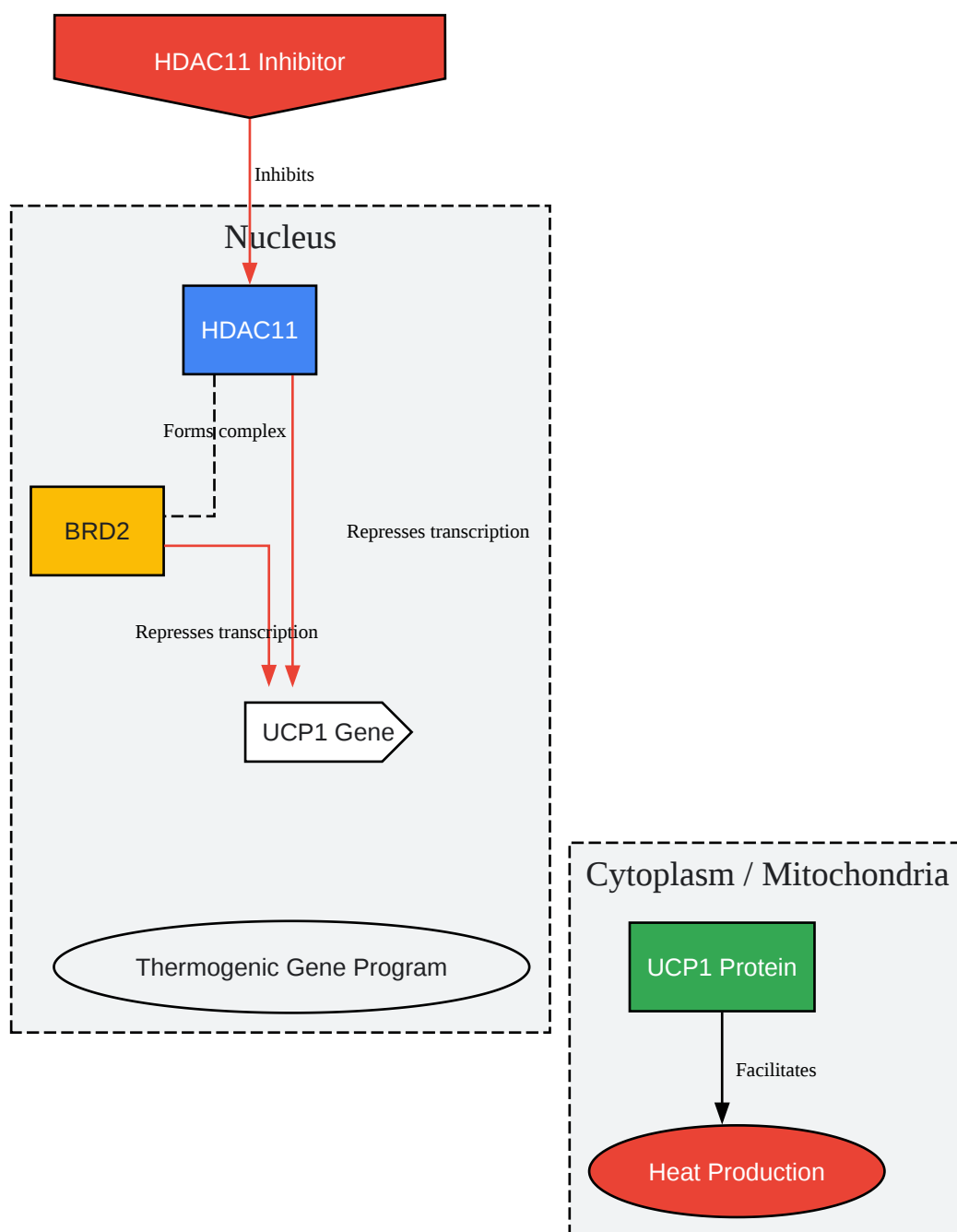


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HDAC11-mediated repression of IL-10 transcription.

Regulation of Thermogenesis

HDAC11 plays a significant role in regulating adaptive thermogenesis. It acts as a repressor of the thermogenic program in adipose tissue through its interaction with the transcriptional regulator BRD2.^{[5][8]} This complex suppresses the expression of Uncoupling Protein 1 (UCP1), a key protein in brown adipose tissue (BAT) for heat generation.^{[2][4][5][12][13][14]} Inhibition of HDAC11 leads to increased UCP1 expression and enhanced thermogenesis.^{[12][14]}



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HDAC11's role in the suppression of thermogenesis.

Regulation of Lipid Metabolism

HDAC11 is also implicated in the regulation of lipid metabolism. Loss of HDAC11 activates the adiponectin-AdipoR-AMPK signaling pathway in the liver.[12][15] This leads to increased fatty

acid oxidation and is associated with improved insulin sensitivity and reduced hepatic steatosis.

[15]



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HDAC11's involvement in the adiponectin-AMPK signaling pathway.

HDAC11 Inhibitors

The unique substrate preference and specific biological roles of HDAC11 have made it an attractive target for drug development. A number of inhibitors have been identified, ranging from pan-HDAC inhibitors to more selective compounds.

Inhibitor	Type	IC ₅₀ for HDAC11 (nM)	Selectivity Profile
SIS17	Selective	830	Highly selective for HDAC11.[2]
FT895	Selective	740	Also inhibits HDAC4 (IC ₅₀ = 25,000 nM) and HDAC8 (IC ₅₀ = 9,200 nM).[2]
PB94	Selective	110	At least 40-fold selective over HDAC6.[16]
Trichostatin A (TSA)	Pan-HDAC	~14	Potent inhibitor of most HDACs.[4]
Romidepsin	Pan-HDAC	Nanomolar potency	Broad-spectrum HDAC inhibitor.[4]
Quisinostat	Pan-HDAC	Nanomolar potency	Broad-spectrum HDAC inhibitor.[4]
Garcinol	Pan-HDAC	More selective for HDAC11 than other pan-HDAC inhibitors	Shows some preference for HDAC11.[4]
Fimepinostat	Pan-HDAC	Effective inhibitor	Inhibits both deacetylase and demyristoylase activities.[4]
Suberoylanilide hydroxamic acid (SAHA)	Pan-HDAC	200 (50% inhibition)	Broad-spectrum HDAC inhibitor.[4]

Table 3: A selection of HDAC11 inhibitors and their reported IC₅₀ values and selectivity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study HDAC11 function.

HDAC11 Enzymatic Activity Assay (Fluorogenic)

This protocol describes a continuous, fluorescence-based assay to measure the deacylase activity of HDAC11.

Materials:

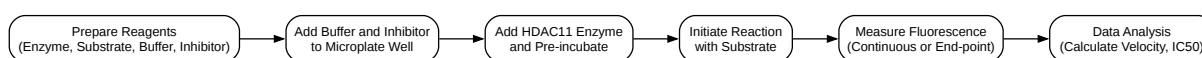
- Recombinant human HDAC11
- Fluorogenic substrate (e.g., Boc-Lys(acyl)-AMC or a custom peptide with a quencher/fluorophore pair)
- Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
- Trypsin solution (for two-step assays)
- 96-well or 384-well black microplates
- Fluorescence plate reader

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of the fluorogenic substrate in DMSO.
 - Dilute the recombinant HDAC11 to the desired concentration in cold assay buffer.
 - Prepare a series of inhibitor concentrations if performing an IC₅₀ determination.
- Assay Reaction:
 - In a microplate well, add 50 µL of assay buffer.
 - Add 1 µL of inhibitor solution (or DMSO for control).

- Add 20 μ L of diluted HDAC11 enzyme and incubate for 10 minutes at 37°C.
- Initiate the reaction by adding 20 μ L of the fluorogenic substrate.
- Measurement:
 - Continuous Assay: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore.
 - Two-Step Assay: After a defined incubation time (e.g., 30 minutes at 37°C), stop the reaction by adding a developer solution (e.g., trypsin) that cleaves the deacetylated substrate to release the fluorophore. Incubate for an additional 15 minutes and then measure the end-point fluorescence.
- Data Analysis:
 - Calculate the initial reaction velocity (slope of the linear phase of fluorescence increase).
 - For inhibitor studies, plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Workflow Diagram:



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Workflow for an HDAC11 enzymatic assay.

Immunoprecipitation (IP) of HDAC11 and Interacting Proteins

This protocol details the immunoprecipitation of HDAC11 to identify and validate interacting proteins.

Materials:

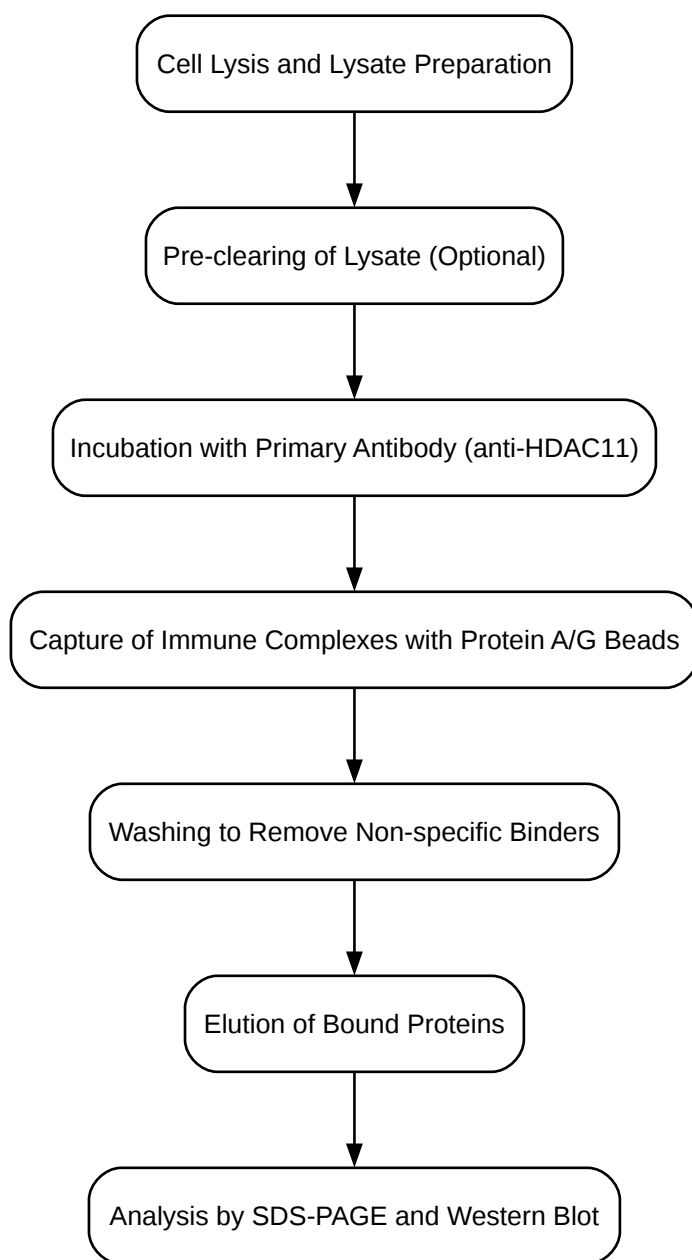
- Cells expressing HDAC11 (endogenously or overexpressed)
- Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Anti-HDAC11 antibody (or anti-tag antibody for tagged protein)
- Isotype control IgG
- Protein A/G magnetic beads or agarose beads
- Wash Buffer (e.g., lysis buffer or a less stringent buffer)
- Elution Buffer (e.g., SDS-PAGE sample buffer)
- Equipment for Western blotting

Procedure:

- Cell Lysis:
 - Harvest cells and wash with ice-cold PBS.
 - Lyse the cells in ice-cold lysis buffer for 30 minutes on ice.
 - Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
 - Collect the supernatant (cell lysate).
- Pre-clearing (Optional):
 - Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with rotation to reduce non-specific binding.
 - Pellet the beads and transfer the supernatant to a new tube.
- Immunoprecipitation:
 - Add the anti-HDAC11 antibody or control IgG to the pre-cleared lysate.

- Incubate overnight at 4°C with gentle rotation.
- Add pre-washed protein A/G beads and incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein complexes.
- Washing:
 - Pellet the beads and discard the supernatant.
 - Wash the beads 3-5 times with cold wash buffer.
- Elution and Analysis:
 - Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the proteins.
 - Pellet the beads and load the supernatant onto an SDS-PAGE gel.
 - Perform Western blotting with antibodies against HDAC11 and suspected interacting proteins.

Workflow Diagram:



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Workflow for HDAC11 immunoprecipitation.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm the binding of an inhibitor to HDAC11 in a cellular context by measuring the increased thermal stability of the protein upon ligand binding.

Materials:

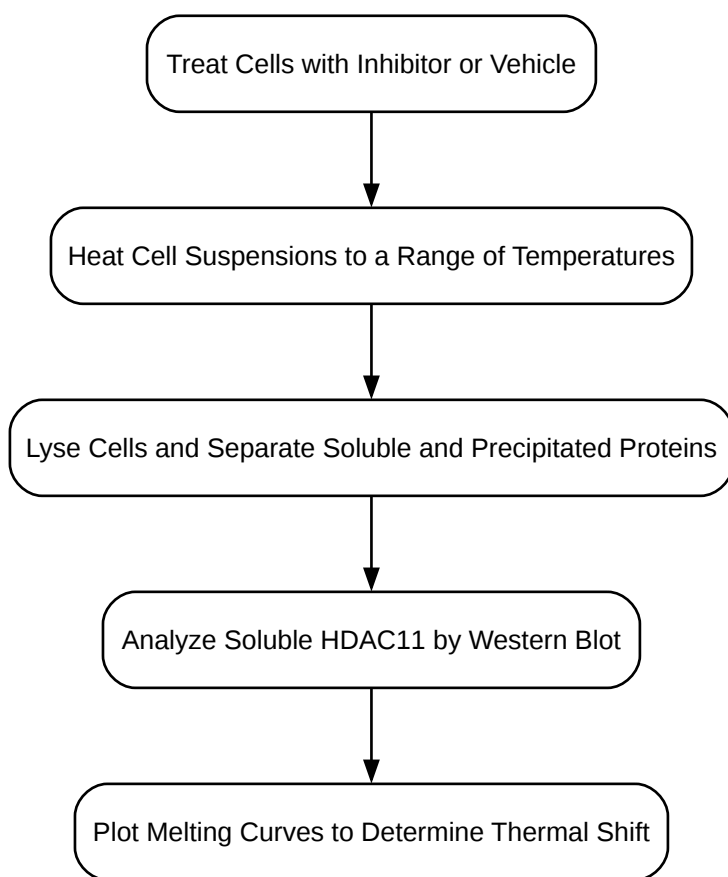
- Cells expressing HDAC11
- HDAC11 inhibitor and vehicle control (DMSO)
- PBS
- PCR tubes or 96-well PCR plate
- Thermocycler
- Lysis buffer with protease inhibitors
- Equipment for Western blotting or other protein detection method

Procedure:

- Cell Treatment:
 - Treat cultured cells with the HDAC11 inhibitor or vehicle control for a specified time (e.g., 1 hour) at 37°C.
- Heating:
 - Harvest the cells and resuspend in PBS.
 - Aliquot the cell suspension into PCR tubes or a PCR plate.
 - Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, leaving one sample at room temperature as a control.
- Lysis and Separation:
 - Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
 - Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

- Analysis:
 - Carefully collect the supernatant containing the soluble proteins.
 - Analyze the amount of soluble HDAC11 in each sample by Western blotting.
- Data Interpretation:
 - A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates that the inhibitor has bound to and stabilized HDAC11.

Workflow Diagram:



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Workflow for the Cellular Thermal Shift Assay (CETSA).

Proteomic Identification of HDAC11 Substrates (SILAC-based)

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful method to quantitatively compare the proteomes of different cell populations and can be adapted to identify substrates of HDAC11.[\[6\]](#)[\[15\]](#)

Materials:

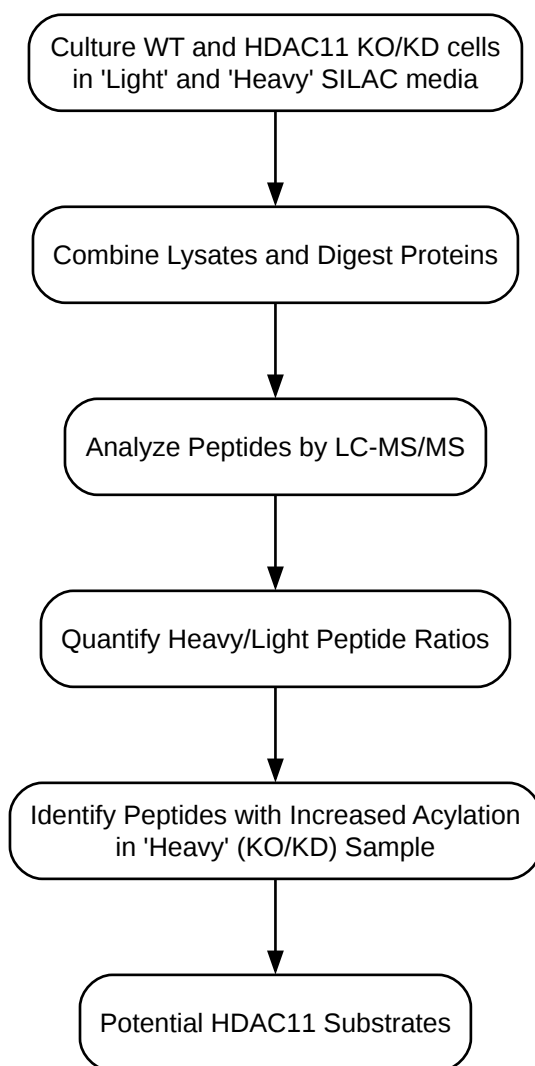
- Two populations of cells (e.g., wild-type and HDAC11 knockout/knockdown)
- SILAC-specific cell culture medium lacking certain amino acids (e.g., lysine and arginine)
- "Heavy" and "light" isotope-labeled amino acids (e.g., $^{13}\text{C}_6,^{15}\text{N}_2$ -Lysine and $^{13}\text{C}_6$ -Arginine)
- Standard cell culture and proteomics equipment (mass spectrometer)

Procedure:

- Cell Labeling:
 - Culture the two cell populations for at least five cell divisions in their respective SILAC media ("heavy" for one, "light" for the other) to achieve complete incorporation of the labeled amino acids.
- Sample Preparation:
 - Harvest and lyse the cells from both populations.
 - Combine equal amounts of protein from the "heavy" and "light" lysates.
- Protein Digestion and Peptide Fractionation:
 - Digest the combined protein mixture into peptides using an enzyme like trypsin.
 - Fractionate the peptides to reduce sample complexity.
- Mass Spectrometry and Data Analysis:

- Analyze the peptide fractions by LC-MS/MS.
- Identify and quantify the relative abundance of "heavy" and "light" peptides.
- Proteins with a significantly higher abundance of acylation in the HDAC11-deficient ("heavy") cells compared to the wild-type ("light") cells are potential substrates.

Logical Relationship Diagram:



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Logical workflow for SILAC-based substrate identification.

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